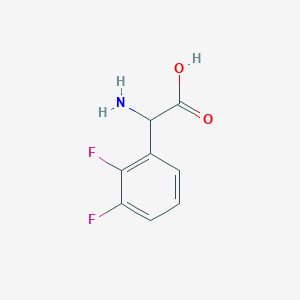
2-amino-2-(2,3-difluorophenyl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-(2,3-difluorophenyl)acetic Acid is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-amino-2-(2,3-difluorophenyl)acetic Acid may also interact with various biological targets.
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways and have downstream effects on cellular processes.
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound .
生化学分析
Cellular Effects
Aromatic compounds are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Aromatic compounds are known to bind with high affinity to multiple receptors, which can be useful in the development of new derivatives .
生物活性
2-Amino-2-(2,3-difluorophenyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C8H8F2N1O2
- Molecular Weight: 189.15 g/mol
- IUPAC Name: this compound
The biological activity of this compound is largely attributed to its structural features, including the presence of the amino and carboxylic acid functional groups. These groups facilitate interactions with various biological targets, such as enzymes and receptors. The fluorine substituents may enhance the compound's binding affinity and selectivity towards specific biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antibacterial Activity
- The compound has shown promising results against a range of bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- For example, it demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 20 to 50 µg/mL.
-
Anticancer Activity
- Studies have indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in various cancer cell lines.
- Specific IC50 values ranged from 5 to 15 µM in assays against breast and prostate cancer cells, indicating significant cytotoxic effects.
-
Anti-inflammatory Activity
- In vivo studies demonstrated that the compound can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated:
- Inhibition Zone Diameter:
- Pseudomonas aeruginosa: 30 mm
- Klebsiella pneumoniae: 28 mm
- Comparison with Ceftriaxone : The compound showed comparable effectiveness to ceftriaxone with similar inhibition zones.
Study 2: Anticancer Properties
In a controlled experiment on human cancer cell lines:
- The compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.
- Results showed a dose-dependent decrease in cell viability, with IC50 values of:
- MCF-7: 8 µM
- PC-3: 10 µM
Data Summary Table
| Biological Activity | Target Organisms/Cells | Observed Effects | IC50/MIC Values |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | Inhibition of growth | MIC: 20-50 µg/mL |
| Anticancer | MCF-7, PC-3 | Induction of apoptosis | IC50: 5-15 µM |
| Anti-inflammatory | Animal models | Reduction in inflammation markers | Not specified |
特性
IUPAC Name |
2-amino-2-(2,3-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWOZEQWCCXGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














